

SECTION 1: Structural Optimization FAQs (Troubleshooting Off-Target Liabilities)

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Compound of Interest

Compound Name: *piperidin-1-yl(1H-pyrazol-4-yl)methanone*

CAS No.: 1155960-77-2

Cat. No.: B2852299

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Q1: My piperidine derivative exhibits high potency but suffers from widespread off-target binding (e.g., hERG liability or homologous enzyme cross-reactivity). What is the physicochemical cause, and how do I fix it? The Causality: The basic nitrogen of the piperidine ring typically has a pKa between 9 and 10, meaning it is almost entirely protonated at physiological pH. This permanent positive charge acts as a promiscuous electrostatic anchor, binding non-specifically to any off-target protein with a polyanionic pocket. The Solution: You must modulate the pKa or introduce steric constraints. Introducing electron-withdrawing groups (like fluorine) on adjacent aromatic rings inductively withdraws electron density, subtly lowering the pKa of the piperidine nitrogen. This reduces the fraction of protonated species at pH 7.4, minimizing non-specific electrostatic interactions while maintaining target affinity. For example, in the optimization of benzylpiperidine-based Monoacylglycerol Lipase (MAGL) inhibitors, introducing an ortho-fluorine atom (Compound 10a) improved MAGL potency to 26.4 nM while maintaining high selectivity against the off-target Fatty Acid Amide Hydrolase (FAAH) (IC₅₀ = 8.0 μM)[1].

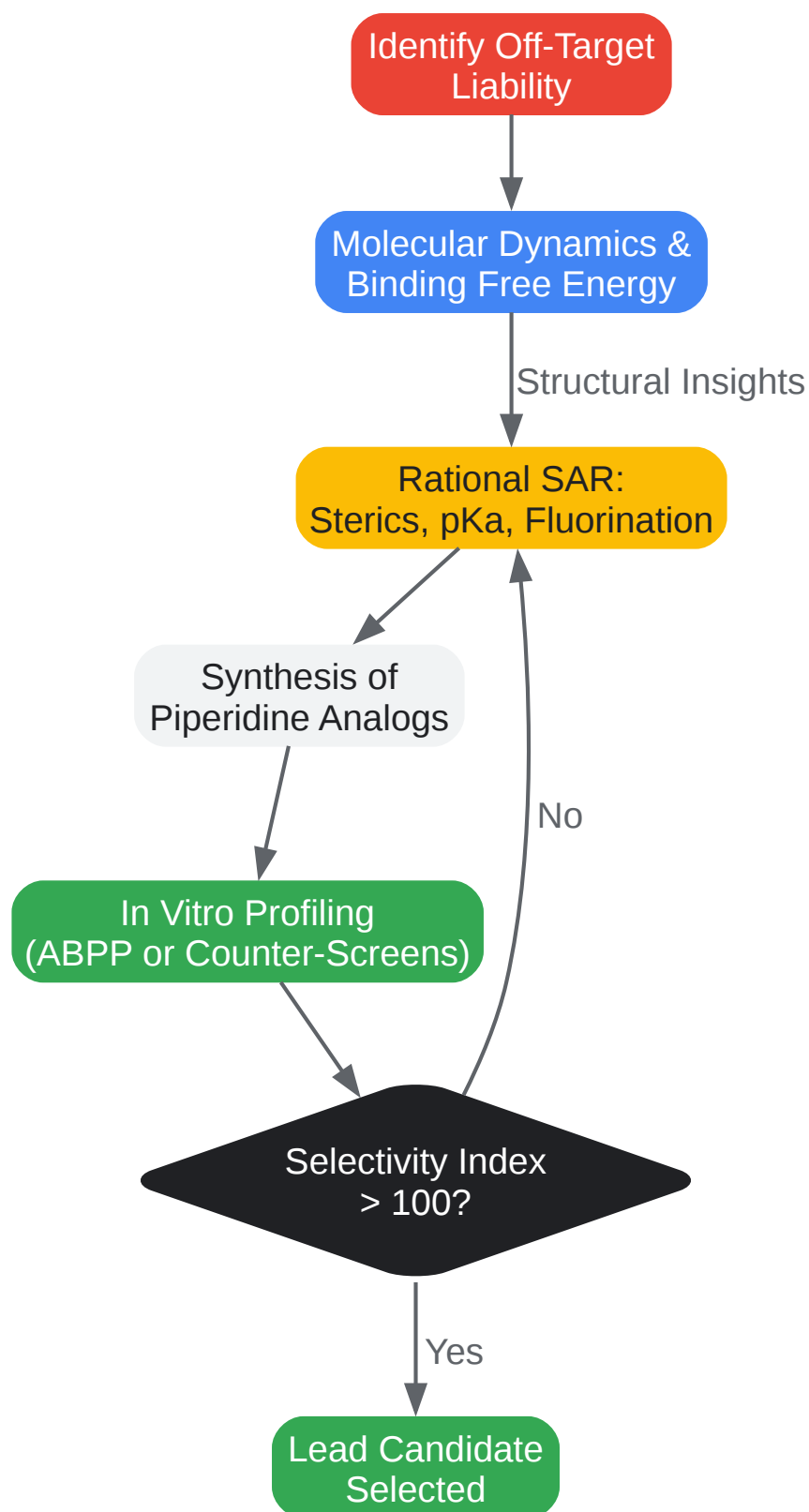
Q2: How can I rationally design selectivity between highly homologous enzymes, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)? The Causality: AChE and

BChE share a highly conserved catalytic triad, making competitive inhibitors inherently prone to cross-reactivity. However, the peripheral anionic site (PAS) and the overall volume of the catalytic gorge differ significantly. The Solution: Shift your design from purely competitive inhibition to noncompetitive or mixed inhibition by targeting the PAS. Donepezil analogs and natural piperidine alkaloids (like (-)-spectaline derivatives) can be structurally extended so that the piperidine nitrogen forms hydrogen bonds with Tyr121 at the PAS of AChE[2]. This binding creates a steric blockade of the gorge that suffices to cause CNS-selective noncompetitive inhibition without interacting directly with the catalytic triad, thereby driving selectivity over BChE[2]. Conformational flexibility is also critical; certain indolylpiperidine analogs are known to adopt an extended conformation in the AChE pocket but flop in the BChE pocket, further enhancing selectivity[3].

Q3: How do I achieve selectivity in epigenetic targets like Histone Deacetylases (HDACs) where the active sites are nearly identical? The Causality: While the zinc-binding catalytic core is conserved across HDACs, the outer rim and specific "gatekeeper" residues vary. The Solution: Target the unique gatekeeper residues with the piperidine moiety. In Histone Deacetylase 10 (HDAC10), the acidic gatekeeper residue Glu274 can be specifically targeted by a basic piperidine ring. This mimics the interaction of HDAC10's natural polyamine substrate. By utilizing a piperidine-4-acrylhydroxamic acid scaffold, researchers achieved a massive selectivity index (SI) of 395 against the highly homologous hHDAC6, purely by anchoring the piperidine nitrogen to Glu274[4].

SECTION 2: Computational & Screening Workflows

To systematically eliminate off-target liabilities, your screening cascade must integrate in silico predictions with robust in vitro validation. Below is the logical relationship of a modern selectivity optimization workflow.



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Iterative workflow for optimizing piperidine inhibitor selectivity.

Step-by-Step Methodology: Activity-Based Protein Profiling (ABPP) for Selectivity Validation

To prove that your piperidine compound does not hit off-target serine hydrolases (like ABHD6 or FAAH), you must use a self-validating ABPP assay[5].

- **Proteome Preparation:** Isolate native proteomes (e.g., mouse brain lysates) expressing both your target and potential off-target enzymes.
- **Inhibitor Incubation:** Treat the proteome with varying concentrations of your piperidine derivative (e.g., 1 nM to 10 μ M) for 30 minutes at 37°C.
- **Probe Labeling:** Add a broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-Rh for serine hydrolases) to the lysate. The probe will covalently bind to any active enzyme.
- **Resolution & Detection:** Separate the proteins via SDS-PAGE and visualize using in-gel fluorescence.
- **Causality Check (Self-Validation):** A highly selective inhibitor will outcompete the fluorescent probe only at the molecular weight band corresponding to your target. If bands corresponding to off-targets (e.g., FAAH or ABHD6) disappear, your compound lacks selectivity[5].

SECTION 3: Assay Troubleshooting & Validation

Q4: My compound shows high selectivity in silico but fails in vitro during Ellman's assay. What is going wrong? The Causality: False positives and negatives frequently arise from assay artifacts. Ellman's reagent (DTNB) relies on thiol reactivity. If your piperidine derivative contains nucleophilic centers, it may react directly with DTNB, artificially lowering the signal. Furthermore, traditional substrates like acetylthiocholine are promiscuous; if your lysate contains both AChE and BChE, traditional substrates will be cleaved by both, masking the true selectivity of your inhibitor[6].

Step-by-Step Methodology: Self-Validating Modified Ellman's Assay

To ensure the selectivity you observe is real and not an artifact, implement this self-validating protocol:

- **Substrate Substitution:** Replace generic acetylthiocholine with a highly selective substrate, such as piperidine-4-methanthal esters (e.g., 1-methyl-4-acetylthiomethylpiperidine). AChE shows an order of magnitude higher selectivity for these substrates over BChE, eliminating background noise[6].
- **Thiol Scavenger Control:** Run a parallel well containing only your inhibitor and DTNB (no enzyme, no substrate). If absorbance increases, your compound is reacting with the assay reagent, invalidating the data.
- **Orthogonal Counter-Screen:** To definitively prove target engagement, add a known, highly specific AChE inhibitor (e.g., 1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one at 1 μ M) to a control well[6]. If the hydrolysis of the novel substrate is completely inhibited, you have validated that the signal is 100% target-specific.

SECTION 4: Quantitative Selectivity Metrics

The following table summarizes how specific structural modifications to the piperidine scaffold dictate the Selectivity Index (SI) across various enzyme classes, validating the rational design principles discussed above.

Scaffold Base	Structural Modification	Target Enzyme (IC50)	Off-Target Enzyme (IC50)	Selectivity Index (SI)	Mechanistic Driver of Selectivity
Benzylpiperidine	Unsubstituted	MAGL: 133.9 nM	FAAH: 5.9 μM	44	Baseline hydrophobic fit[1].
Benzylpiperidine	Ortho-Fluorination	MAGL: 26.4 nM	FAAH: 8.0 μM	303	Inductive pKa shift of piperidine nitrogen; improved target affinity[1].
Piperidine-hydroxamate	N-methylpiperazine capping	HDAC10: 43 nM	HDAC6: >10 μM	>230	Basic nitrogen anchors specifically to the Glu274 gatekeeper residue[4].
(-)-Spectaline derivative	Semi-synthetic analogue (Compound 7)	AChE: 7.32 μM	BChE: ~153 μM	21	Steric blockade via hydrogen bonding at the Peripheral Anionic Site (Tyr121)[7].

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